molecular formula C27H29NO4S B8817205 Boc-Cys(Trt)-OH

Boc-Cys(Trt)-OH

Cat. No.: B8817205
M. Wt: 463.6 g/mol
InChI Key: JDTOWOURWBDELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Cys(Trt)-OH: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group and the thiol group is protected by a trityl (triphenylmethyl) group. This compound is commonly used in peptide synthesis to protect the functional groups of cysteine during the assembly of peptides, ensuring that the desired reactions occur selectively and efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Trt)-OH typically involves the protection of the amino and thiol groups of cysteine. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. This forms the BOC-protected cysteine.

    Protection of the Thiol Group: The thiol group is then protected by reacting the BOC-protected cysteine with triphenylmethyl chloride (trityl chloride) in the presence of a base such as N,N-diisopropylethylamine. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-Cys(Trt)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Boc-Cys(Trt)-OH primarily involves its role as a protecting group in peptide synthesis. By protecting the amino and thiol groups of cysteine, it prevents unwanted side reactions and ensures the selective formation of peptide bonds. The protecting groups can be selectively removed under specific conditions, allowing for the controlled release of free cysteine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of BOC and trityl protecting groups, which provide robust protection for both the amino and thiol groups of cysteine. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required .

Properties

Molecular Formula

C27H29NO4S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

JDTOWOURWBDELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.